molecular formula C26H25ClN2O7 B10924031 methyl 5-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10924031
M. Wt: 512.9 g/mol
InChI Key: CAEGJYNMGVTIPE-UHFFFAOYSA-N
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Description

METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that features a pyrazole ring substituted with chlorinated and methoxylated phenyl groups, a furan ring, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole core, which is achieved through the reaction of hydrazine with a suitable diketone. The chlorinated and methoxylated phenyl groups are introduced via electrophilic aromatic substitution reactions. The furan ring is then constructed through a cyclization reaction, and the final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the substituted phenyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE: Similar compounds include other pyrazole derivatives with different substituents on the phenyl rings or variations in the ester group.

Uniqueness

    Structural Features: The combination of the pyrazole ring with chlorinated and methoxylated phenyl groups, along with the furan ring and methyl ester, makes this compound unique.

    Chemical Properties: The specific arrangement of functional groups can result in unique chemical reactivity and biological activity.

Properties

Molecular Formula

C26H25ClN2O7

Molecular Weight

512.9 g/mol

IUPAC Name

methyl 5-[[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C26H25ClN2O7/c1-31-18-9-6-15(12-21(18)33-3)24-23(27)25(16-7-10-19(32-2)22(13-16)34-4)29(28-24)14-17-8-11-20(36-17)26(30)35-5/h6-13H,14H2,1-5H3

InChI Key

CAEGJYNMGVTIPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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